![molecular formula C13H12N4O2 B6461164 7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1632124-65-2](/img/structure/B6461164.png)

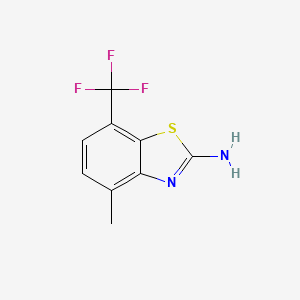

7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a derivative of [1,2,4]triazolo[4,3-a]pyrazin-8-one . It is a nitrogenous heterocyclic compound, which is a class of compounds that have shown versatile biological activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . A known scheme of synthesis starts from 2,3-dichloropyrazine and consists of cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro [1,2,4]triazolo [4,3-a]pyrazine and its consequent alkylation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives include cyclization, hydrolysis, and alkylation . The reaction sequence starts from known oxalic acid monoamide esters, which are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF .Applications De Recherche Scientifique

MMP-3-MTP has been studied extensively for its potential applications in synthetic organic chemistry, medicinal chemistry, and material science. In synthetic organic chemistry, MMP-3-MTP has been used as a precursor for the synthesis of various heterocyclic compounds, such as quinolines, triazoles, and pyrazoles. In medicinal chemistry, MMP-3-MTP has been studied for its potential use as an anticancer drug, as well as for its potential as an anti-inflammatory and anti-bacterial agent. In material science, MMP-3-MTP has been investigated for its potential use as a polymerization agent and as a flame retardant.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These activities suggest that these compounds may interact with a variety of biological targets.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of pharmacological effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Avantages Et Limitations Des Expériences En Laboratoire

MMP-3-MTP has several advantages for use in lab experiments. First, it is relatively inexpensive and easy to synthesize. Second, it is a stable compound that is not prone to degradation. Third, it is non-toxic, making it safe to handle in the lab. Finally, MMP-3-MTP is soluble in a variety of solvents, making it easy to work with in the lab.

However, there are also some limitations to using MMP-3-MTP in lab experiments. First, the compound is very insoluble in water, making it difficult to use in aqueous solutions. Second, the compound is highly reactive, making it difficult to store for extended periods of time. Finally, the compound is not very soluble in organic solvents, making it difficult to work with in organic synthesis.

Orientations Futures

MMP-3-MTP has a wide range of potential applications in synthetic organic chemistry, medicinal chemistry, and material science. In synthetic organic chemistry, MMP-3-MTP could be used as a precursor for the synthesis of various heterocyclic compounds. In medicinal chemistry, MMP-3-MTP could be investigated further for its potential use as an anticancer drug, as well as for its potential as an anti-inflammatory and anti-bacterial agent. Finally, in material science, MMP-3-MTP could be investigated further for its potential use as a polymerization agent and as a flame retardant.

Méthodes De Synthèse

MMP-3-MTP can be synthesized using a variety of methods, including the classic Biginelli reaction, the Suzuki-Miyaura cross-coupling reaction, and the Ugi multi-component reaction. In the Biginelli reaction, a mixture of aldehyde, acid, and urea is reacted in the presence of an acid catalyst to form MMP-3-MTP. In the Suzuki-Miyaura cross-coupling reaction, a mixture of an aryl halide and an arylboronic acid is reacted in the presence of a palladium catalyst to form MMP-3-MTP. Finally, the Ugi multi-component reaction involves the addition of an aldehyde, an amine, and an isocyanide to form MMP-3-MTP.

Propriétés

IUPAC Name |

7-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-9-14-15-12-13(18)17(8-7-16(9)12)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGUZXWGDRGFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B6461085.png)

![2-(3,3-difluorocyclobutanecarbonyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461088.png)

![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-4-(3-methoxyphenyl)piperazine](/img/structure/B6461106.png)

![1-methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461111.png)

![6-(but-3-en-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461117.png)

![6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461124.png)

![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461134.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461135.png)

![1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461144.png)

![4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one](/img/structure/B6461152.png)

![tert-butyl N-[1-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-3-yl]carbamate](/img/structure/B6461187.png)